molecular formula C8H3F2N3O4 B8372161 6,7-Difluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

6,7-Difluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8372161
M. Wt: 243.12 g/mol
InChI Key: GIUQZJDZWWLXJA-UHFFFAOYSA-N
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Description

6,7-Difluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H3F2N3O4 and its molecular weight is 243.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3F2N3O4

Molecular Weight

243.12 g/mol

IUPAC Name

6,7-difluoro-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3F2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI Key

GIUQZJDZWWLXJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione (837 mg, 4.23 mmol) in trifluoracetic acid (30 mL) was added KNO3 (5 12 mg, 5.07 mmol). The mixture was stirred at 55 ° C. for 20 h at the end of this time, 256 mg (2.50 mmol) of KNO3 was added and the reaction mixture was stirred at 55° C. for 20 h, then another 256 mg (2.50 mmol) of KNO3 was added and the mixture was stirred at 55° C. for 20 h. The reaction mixture was then rotaevaporated to dryness. To the residual solid was added ice-cold water (about 15 mL), the solid was collected by vacuum filtration, washed with ice-cold water (5×5 mL), and dried at 40° C. under 1 mm Hg for 14 h, giving 700 mg (68%) of the title compound as a yellow powder. Mp 288°-90° C. (dec.). IR (KBr) 3424, 3226, 1752, 1717, 1554, 1356, 1304 cm-1. 1H NMR (DMSO-d6): 12.249 (s, 1H), 11.864 (bs, 1H), 7.330 (dd, 1H, J=10.5, 7.8 Hz). Analysis for C8H3F2N3O4, calcd: C, 39.50, H, 1.24, N, 17.29; found: C, 39.42, H, 1.26, N, 17.08.
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
256 mg
Type
reactant
Reaction Step Three
Name
KNO3
Quantity
256 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
15 mL
Type
reactant
Reaction Step Five
Yield
68%

Synthesis routes and methods II

Procedure details

To a suspension of 6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione (837 mg, 4.23 mmol) in trifluoracetic acid (30 mL) was added KNO3 (512 mg, 5.07 mmol). The mixture was stirred at 55° C. for 20 h at the end of this time, 256 mg (2.50 mmol) of KNO3 was added and the reaction mixture was stirred at 5° C. for 20 h, then another 256 mg (2.50 mmol) of KNO3 was added and the mixture was stirred at 55° C. for 20 h. The reaction mixture was then rota-evaporated to dryness. To the residual solid was added ice-cold water (about 15 mL), the solid was collected by vacuum filtration, washed with ice-cold water (5×5 mL), and dried at 40° C. under 1 mm Hg for 14 h, giving 700 mg (68%) of the title compound as a yellow powder. Mp 288°-90° C. (dec.). IR (KBr) 3424, 3226, 1752, 1717, 1554, 1356, 1304 cm-1. 1H NMR (DMSO-d6): 12.249 (s, 1H), 11.864 (bs, 1H), 7.330 (dd, 1H, J=10.5, 7.8 Hz). Analysis for C8H3F2N3O4, calcd: C, 39.50, H, 1.24, N, 17.29; found: C, 39.42, H, 1.26, N, 17.08.
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
512 mg
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
256 mg
Type
reactant
Reaction Step Three
Name
KNO3
Quantity
256 mg
Type
reactant
Reaction Step Four
Yield
68%

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